molecular formula C8H2F12O2 B1597213 1,1,1,5,5,6,6,7,7,8,8,8-Dodecafluorooctane-2,4-dione CAS No. 261503-40-6

1,1,1,5,5,6,6,7,7,8,8,8-Dodecafluorooctane-2,4-dione

Cat. No. B1597213
CAS RN: 261503-40-6
M. Wt: 358.08 g/mol
InChI Key: WNIYZRDLOGYCIO-UHFFFAOYSA-N
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Description

1,1,1,5,5,6,6,7,7,8,8,8-Dodecafluorooctane-2,4-dione (DFOD) is a fluorinated hydrocarbon that has been studied extensively due to its unique properties. These properties have allowed it to be utilized in a variety of applications, including industrial and scientific research. DFOD has been used in the synthesis of a variety of compounds, including pharmaceuticals, and has been studied for its potential use as a medical treatment. In

Scientific Research Applications

Structure and Vibrational Studies

1,1,1,5,5,6,6,7,7,8,8,8-Dodecafluorooctane-2,4-dione, a type of β-diketone, has been a subject of structural and vibrational studies. Research shows that the molecular structure and harmonic vibrational frequencies of similar β-diketones can be investigated using ab initio and Density Functional Theory (DFT) calculations. Such studies are crucial for understanding the chemical properties and reactivity of these compounds (Tayyari et al., 2008).

Synthesis and Chemical Reactions

Research on β-diketones like 1,1,1,5,5,6,6,7,7,8,8,8-Dodecafluorooctane-2,4-dione includes exploring their synthesis and chemical reactions. One study discusses the regioselective synthesis of trifluoromethylated pyrazoles by protecting trifluoromethyl-β-diketones, demonstrating the compound's versatility in organic synthesis (Lyga & Patera, 1990).

Thermal Decomposition Studies

β-Diketones, including variations similar to 1,1,1,5,5,6,6,7,7,8,8,8-Dodecafluorooctane-2,4-dione, have been analyzed for their thermal decomposition properties. These studies are vital for understanding the stability and behavior of these compounds under various thermal conditions, which is essential in materials science (Russell & Yee, 2005).

Photochemical Studies

The compound has been explored in the context of photochemical studies. For example, research involving photolysis of related β-diketones in the presence of trifluoroacetic acid indicates the potential of these compounds in photochemistry and organic synthesis (Ohkura, Nishijima, & Seki, 2001).

NMR Studies

Nuclear Magnetic Resonance (NMR) studies involving β-diketones similar to 1,1,1,5,5,6,6,7,7,8,8,8-Dodecafluorooctane-2,4-dione providevaluable insights into their molecular structures. NMR spectroscopy can reveal detailed information about the electronic environment and molecular dynamics of these compounds. Studies have been conducted on pentane-2,4-dione and its derivatives, which are structurally similar to 1,1,1,5,5,6,6,7,7,8,8,8-Dodecafluorooctane-2,4-dione, showcasing the use of NMR in understanding the structure and behavior of these molecules (Dewan, Jennings, Silver, & Tolley, 1978).

Metal Chelation Properties

β-Diketones, including variants like 1,1,1,5,5,6,6,7,7,8,8,8-Dodecafluorooctane-2,4-dione, have been studied for their ability to form complexes with metals. These complexes have applications in various fields, including catalysis and materials science. For instance, research on the volatility and thermal properties of vanadium β-diketonates demonstrates the potential of these compounds in the formation of metal chelates (Dilli & Patsalides, 1976).

Applications in Corrosion Inhibition

Research has also explored the potential of β-diketones in corrosion inhibition. Studies show that certain β-diketone derivatives can be effective inhibitors for metal corrosion in acidic environments. This highlights the practical application of these compounds in industrial processes and materials preservation (Chafiq et al., 2020).

Quantum Chemical Studies

Quantum chemical studies have been conducted on β-diketones to understand their tautomeric preferences and molecular interactions. These studies provide a deeper insight into the electronic and structural properties of β-diketones, which is crucial for their application in various chemical processes (Dobosz, Gawinecki, & Kanabaj, 2010).

properties

IUPAC Name

1,1,1,5,5,6,6,7,7,8,8,8-dodecafluorooctane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F12O2/c9-4(10,2(21)1-3(22)5(11,12)13)6(14,15)7(16,17)8(18,19)20/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIYZRDLOGYCIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382155
Record name 1,1,1,5,5,6,6,7,7,8,8,8-dodecafluorooctane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,5,5,6,6,7,7,8,8,8-Dodecafluorooctane-2,4-dione

CAS RN

261503-40-6
Record name 1,1,1,5,5,6,6,7,7,8,8,8-dodecafluorooctane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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